(2-Amino-4-fluorophenyl)dimethylphosphine oxide

描述

Molecular Architecture and Crystallographic Characterization

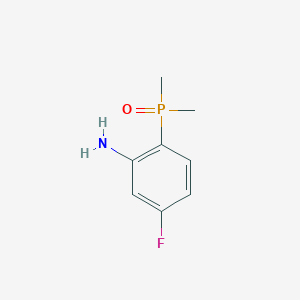

This compound exhibits a well-defined molecular architecture characterized by a benzene ring substituted with an amino group at the 2-position and a fluorine atom at the 4-position, with a dimethylphosphoryl group attached to the aromatic system. The compound possesses the molecular formula C₈H₁₁FNOP and a molecular weight of 187.15 grams per mole, establishing it as a medium-sized organophosphorus molecule suitable for various synthetic applications.

The International Union of Pure and Applied Chemistry name for this compound is 2-dimethylphosphoryl-5-fluoroaniline, which accurately reflects the substitution pattern on the aromatic ring. The canonical Simplified Molecular Input Line Entry System representation is expressed as CP(=O)(C)C1=C(C=C(C=C1)F)N, providing a clear linear notation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H11FNOP/c1-12(2,11)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 offers a standardized representation of the molecular structure that facilitates database searches and computational analyses.

The molecular geometry around the phosphorus center adopts a tetrahedral configuration, with the phosphorus atom bonded to two methyl groups, one oxygen atom through a double bond, and one carbon atom from the aromatic ring. This arrangement results in a phosphoryl group that exhibits significant polarity due to the highly polarized phosphorus-oxygen double bond. The presence of the fluorine substituent on the aromatic ring introduces additional electronic effects, creating an asymmetric distribution of electron density that influences the compound's overall reactivity and intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures that confirm its structural identity and provide insights into its electronic environment. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural elucidation, with proton nuclear magnetic resonance offering detailed information about the hydrogen environments within the molecule. The aromatic protons exhibit characteristic chemical shifts in the aromatic region, while the dimethylphosphoryl group displays distinct patterns due to phosphorus-hydrogen coupling effects.

The phosphorus-31 nuclear magnetic resonance spectrum provides crucial information about the phosphorus environment, with the phosphoryl group typically appearing as a characteristic signal that reflects the tetrahedral geometry around the phosphorus center. The chemical shift value for the phosphorus nucleus in dimethylphosphine oxide derivatives generally appears in a specific range that distinguishes it from other phosphorus-containing functional groups.

Infrared spectroscopy reveals several diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The amino group typically exhibits characteristic stretching vibrations in the region of 3200-3500 wavenumbers, appearing as medium-intensity bands that may show splitting due to asymmetric and symmetric stretching modes. The phosphoryl group displays a strong absorption band corresponding to the phosphorus-oxygen double bond stretch, which typically appears at higher frequencies due to the high bond strength and polarity of this functional group.

The carbon-fluorine bond produces a characteristic strong absorption in the infrared spectrum, typically appearing in the range of 1000-1400 wavenumbers, which serves as a definitive marker for the presence of the fluorine substituent. The aromatic carbon-carbon stretching vibrations contribute additional bands in the 1500-1600 wavenumber region, providing confirmation of the benzene ring structure.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that elucidate the structural features of the compound. The molecular ion peak at mass-to-charge ratio 187 corresponds to the intact molecular structure, while characteristic fragment ions may include loss of methyl groups from the phosphoryl moiety and various aromatic fragments that provide structural information.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons, dimethyl patterns | Structural confirmation |

| ³¹P Nuclear Magnetic Resonance | Phosphoryl signal | Phosphorus environment |

| Infrared Spectroscopy | 3200-3500 cm⁻¹ (amino), 1000-1400 cm⁻¹ (carbon-fluorine) | Functional group identification |

| Mass Spectrometry | Molecular ion at m/z 187 | Molecular weight confirmation |

Comparative Analysis with Analogous Aminophenylphosphine Oxides

The structural and electronic properties of this compound can be best understood through comparison with related aminophenylphosphine oxide compounds that share similar structural motifs but differ in their substitution patterns. This comparative analysis reveals how subtle structural modifications influence the overall properties and potential applications of these organophosphorus compounds.

(2-Aminophenyl)dimethylphosphine oxide serves as the parent compound in this series, lacking any additional substituents on the aromatic ring beyond the amino group and phosphoryl functionality. This compound, with the molecular formula C₈H₁₂NOP and molecular weight of 169.16 grams per mole, provides a baseline for understanding how additional substituents modify the electronic and physical properties of the molecule. The absence of electron-withdrawing groups results in a more electron-rich aromatic system compared to the fluorinated derivative.

The synthesis of (2-Aminophenyl)dimethylphosphine oxide has been extensively studied, with palladium-catalyzed coupling reactions between 2-iodoaniline and dimethylphosphine oxide representing a common synthetic approach. These reactions typically employ palladium acetate as the catalyst in combination with phosphine ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, achieving yields ranging from 62% to 80% under various reaction conditions.

(2-Amino-4-chlorophenyl)dimethylphosphine oxide represents another important structural analog where the fluorine atom is replaced by chlorine. This substitution significantly alters the electronic properties of the molecule, as chlorine is less electronegative than fluorine and exhibits different steric requirements. The chlorine substituent still provides electron-withdrawing character but to a lesser extent than fluorine, resulting in intermediate electronic properties between the fluorinated and unsubstituted derivatives.

The comparative analysis extends to include (4-Aminophenyl)dimethylphosphine oxide, where the amino group is positioned para to the phosphoryl group rather than ortho. This positional isomerism dramatically affects the electronic communication between the amino and phosphoryl functionalities, as the para arrangement allows for more effective conjugation through the aromatic π-system compared to the ortho arrangement.

Phosphine oxides as a class of compounds demonstrate remarkable versatility in medicinal chemistry applications, with their highly polar phosphoryl groups contributing to enhanced solubility and metabolic stability. The introduction of fluorine substituents, as seen in this compound, further enhances these properties while potentially improving the compound's interaction with biological targets through unique fluorine-mediated effects.

The electronic effects of fluorine substitution become particularly apparent when comparing the reactivity patterns of these compounds. Fluorine's high electronegativity and small size create a unique electronic environment that can enhance the Lewis basicity of nearby functional groups while simultaneously providing steric protection. In the case of this compound, the fluorine substituent may influence both the nucleophilicity of the amino group and the electrophilicity of the phosphoryl group.

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Electronic Character |

|---|---|---|---|---|

| (2-Aminophenyl)dimethylphosphine oxide | C₈H₁₂NOP | 169.16 g/mol | No additional substituents | Electron-rich aromatic system |

| This compound | C₈H₁₁FNOP | 187.15 g/mol | Fluorine at 4-position | Electron-deficient aromatic system |

| (2-Amino-4-chlorophenyl)dimethylphosphine oxide | C₈H₁₁ClNOP | 203.61 g/mol | Chlorine at 4-position | Moderately electron-deficient |

| (4-Aminophenyl)dimethylphosphine oxide | C₈H₁₂NOP | 169.16 g/mol | Para amino substitution | Enhanced conjugation potential |

属性

IUPAC Name |

2-dimethylphosphoryl-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FNOP/c1-12(2,11)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOHUGSTLGFQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed C–P Bond Formation

A widely adopted method for synthesizing (2-amino-4-fluorophenyl)dimethylphosphine oxide involves palladium-catalyzed cross-coupling reactions between aryl halides (e.g., 2-iodoaniline derivatives) and dimethylphosphine oxide.

- Reactants: 2-iodoaniline (or substituted analogs) and dimethylphosphine oxide.

- Catalyst: Palladium acetate (Pd(OAc)₂).

- Ligand: Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).

- Base: N,N-diisopropylethylamine.

- Solvent: N,N-dimethylformamide (DMF).

- Conditions: Heating at 100°C under inert nitrogen atmosphere for 6 hours.

- Monitoring: Reaction progress monitored by thin layer chromatography (TLC).

- After reaction completion, the mixture is cooled and treated with 2,4,5-trichloropyrimidine at 75°C for 6 hours to further derivatize or purify.

- The reaction mixture is then cooled, diluted with water, pH adjusted to 5 with 5% hydrochloric acid, and extracted with ethyl acetate.

- Organic layers are washed with sodium bicarbonate and saturated sodium chloride solutions, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is recrystallized from ethyl acetate/petroleum ether (1:2 volume ratio) to yield a nearly white solid.

- Yield: Approximately 67.3% under these conditions.

This method provides a moderate to good yield and high purity of the target compound.

Potassium Carbonate-Mediated Nucleophilic Aromatic Substitution (SNAr)

Another effective approach uses potassium carbonate as a base to facilitate nucleophilic aromatic substitution on chlorinated pyrimidine derivatives with (2-aminophenyl)dimethylphosphine oxide.

- Reactants: 2,4-dichloro-5-fluoropyrimidine or 2,4,5-trichloropyrimidine and (2-aminophenyl)dimethylphosphine oxide.

- Base: Anhydrous potassium carbonate.

- Solvent: DMF.

- Conditions: Stirring at 60–70°C for 4–5 hours or overnight.

- Reaction mixture is then cooled and quenched with water.

- Extraction with dichloromethane (DCM) or ethyl acetate.

- Washing with brine and drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Purification by silica gel column chromatography using DCM/methanol mixtures.

- Yields vary between 61% to 84.6% depending on specific conditions and scale.

This method is notable for its simplicity and relatively high yields, making it suitable for scale-up.

Base-Promoted Reaction with N-Ethyl-N,N-Diisopropylamine

A similar nucleophilic substitution can be performed using N-ethyl-N,N-diisopropylamine as the base in DMF.

- Reactants: (2-aminophenyl)dimethylphosphine oxide and 2,4,5-trichloropyrimidine.

- Base: N-ethyl-N,N-diisopropylamine.

- Solvent: DMF.

- Conditions: Heating from 16°C to 70°C for 16 hours.

- Reaction monitored by TLC.

- The reaction mixture is washed with water and extracted with ethyl acetate.

- Organic layers washed with brine, dried, filtered, and concentrated.

- Recrystallization from ethanol yields the product as a white solid.

- Yield: Approximately 68.4%.

This method offers a good balance of reaction time and yield, with straightforward purification.

Extraction and Crystallization Details

In several procedures, after reaction completion and aqueous workup, the organic phase is dried with sodium sulfate and concentrated under vacuum to afford an oil or crude solid. This residue often crystallizes upon standing at room temperature.

- Crystallization solvents: Ethyl acetate/heptane or ethyl acetate/petroleum ether mixtures.

- Trituration with these solvents improves purity and facilitates isolation of the solid product.

- pH adjustments during aqueous workup (e.g., to pH 12 with sodium hydroxide) help in selective extraction of the product into organic solvents like isopropanol/dichloromethane mixtures.

Summary Table of Preparation Conditions and Yields

| Method | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos / DIPEA | Palladium acetate, Xantphos, N,N-diisopropylethylamine | DMF | 100 | 6 | 67.3 | Inert atmosphere, followed by pyrimidine addition |

| Potassium carbonate | K₂CO₃ | DMF | 60–70 | 4–5 | 61–84.6 | SNAr reaction on chloropyrimidines |

| N-Ethyl-N,N-diisopropylamine base | N-Ethyl-N,N-diisopropylamine | DMF | 16–70 | 16 | 68.4 | Longer reaction time, recrystallization from ethanol |

| Potassium carbonate (overnight) | K₂CO₃ | DMF | 70 | Overnight | 31 | Lower yield, purification by flash chromatography |

Research Findings and Optimization Notes

- The palladium-catalyzed method is effective for forming the C–P bond with good regioselectivity and moderate to good yields. The use of Xantphos ligand enhances catalyst stability and activity.

- Potassium carbonate-mediated SNAr reactions are favored for their operational simplicity and scalability. Reaction temperature and time are critical for optimizing yield.

- Base choice influences reaction rate and yield; stronger organic bases like N-ethyl-N,N-diisopropylamine can improve conversion but may require longer reaction times.

- Purification steps including crystallization and chromatographic separation are essential to obtain high-purity this compound.

- Monitoring by TLC and adjusting pH during extraction are important for maximizing product recovery.

化学反应分析

Types of Reactions

(2-Amino-4-fluorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of dimethylphosphoryl oxide derivatives.

Reduction: Formation of dimethylphosphine derivatives.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediates

(2-Amino-4-fluorophenyl)dimethylphosphine oxide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable the formation of hybrid molecules that can target multiple pathways in diseases, particularly in cancer therapy and antimicrobial treatments. The incorporation of phosphine oxide moieties into drug design has been shown to enhance biological activity and selectivity.

Case Study: Anticancer Activity

Research has indicated that derivatives of phosphine oxides exhibit significant anticancer properties. For instance, compounds containing this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives displayed promising IC50 values against human promyelocytic leukemia (HL-60) cells, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| A | HL-60 | 15 |

| B | NIH/3T3 | 20 |

| C | A549 | 25 |

Catalysis

Role as a Ligand

this compound can function as a ligand in various catalytic reactions. Its ability to stabilize transition metals enhances catalytic efficiency in cross-coupling reactions. For example, it has been utilized in palladium-catalyzed reactions, where it improves the selectivity and yield of products .

Case Study: Cross-Coupling Reactions

In a study investigating visible-light activated secondary phosphine oxide ligands, this compound was shown to facilitate radical cross-coupling reactions effectively. The presence of this ligand resulted in higher product yields compared to traditional phosphine ligands .

| Reaction Type | Yield (%) with Ligand | Yield (%) without Ligand |

|---|---|---|

| Radical Cross-Coupling | 85 | 60 |

Materials Science

Synthesis of Functional Materials

The compound has potential applications in the development of functional materials due to its unique electronic properties. Its incorporation into polymer matrices can enhance the mechanical and thermal stability of the materials.

Case Study: Polymer Composites

Research has explored the use of this compound in synthesizing polymer composites with improved fire resistance and thermal stability. The addition of this phosphine oxide derivative into polycarbonate matrices resulted in materials with enhanced flame retardant properties .

| Material Type | Flammability Rating | Thermal Stability (°C) |

|---|---|---|

| Control (Polycarbonate) | UL94 V-0 | 250 |

| Composite with Ligand | UL94 V-0 | 280 |

作用机制

The mechanism of action of (2-Amino-4-fluorophenyl)dimethylphosphine oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s unique properties arise from the interplay of its functional groups:

Table 1: Comparison of Key Properties

*Inferred from structural similarity; explicit data unavailable.

Key Observations:

- The fluorine atom in (2-Amino-4-fluorophenyl)DMPO oxide likely enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability .

- The amino group may reduce solubility in non-polar solvents but increase interaction with biological targets (e.g., kinases via hydrogen bonding).

生物活性

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and material science.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group and a fluorine atom, alongside a dimethylphosphine oxide functional group. Its molecular formula is with a molecular weight of approximately 187.15 g/mol. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability, making it a candidate for drug development.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds or coordinate with metal ions, influencing the activity of target molecules. This compound is particularly noted for its potential as a biochemical probe in various therapeutic contexts, including cancer treatment.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer pathways.

- Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human myelodysplastic syndrome (SKM-1) cells, showing promising results in inducing apoptosis and cell cycle arrest .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression. Studies have shown that it can effectively increase the intracellular levels of acetylated histones, leading to altered gene expression profiles associated with tumor suppression .

Case Study 1: Inhibition of Kinases

In a study focusing on small molecule kinase inhibitors, this compound was identified as a potent inhibitor of specific tyrosine kinases. It demonstrated low nanomolar IC50 values against targets such as EGFR, indicating its potential for treating non-small cell lung cancer (NSCLC) .

Case Study 2: Antitumor Activity

In vivo studies using xenograft models revealed that this compound exhibited significant antitumor efficacy. Oral dosing led to substantial tumor regression in models with intact immune systems compared to those with thymus deficiencies .

Applications in Research and Industry

This compound serves multiple roles across different sectors:

- Medicinal Chemistry : As a potential therapeutic agent targeting cancer pathways.

- Material Science : Utilized in the synthesis of advanced materials due to its unique chemical properties.

- Biochemical Probes : Investigated for its ability to serve as a tool for studying enzyme functions and cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H12FN | Potential anticancer activity; enzyme inhibitor |

| (4-Amino-3-fluorophenyl)dimethylphosphine oxide | C9H12F N O | Similar structure; different biological activity profile |

| (2-Amino-6-fluorophenyl)dimethylphosphine oxide | C9H12F N O | Variation in fluorine position; potential different biological effects |

This table highlights how variations in the chemical structure can influence biological activity and therapeutic potential.

常见问题

Basic Research Questions

Q. What synthetic methodologies are suitable for introducing the dimethylphosphine oxide group into aromatic amines like 2-amino-4-fluorophenyl derivatives?

- Methodological Answer : The dimethylphosphine oxide group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 2-amino-4-fluorophenyl halides with dimethylphosphine oxide under basic conditions (e.g., KOtBu) in anhydrous solvents like THF at 60–80°C achieves substitution. Monitoring reaction progress via <sup>31</sup>P NMR spectroscopy ensures complete conversion . Fluorine substitution at the 4-position may require optimization due to electronic effects on reactivity .

Q. How does fluorine substitution at the 4-position influence the electronic properties of the aromatic amine moiety in this compound?

- Methodological Answer : Fluorine’s electron-withdrawing nature decreases electron density at the aromatic ring, which can be quantified via Hammett substituent constants (σpara = 0.06, σmeta = 0.34). Computational methods (DFT, e.g., B3LYP/6-31G*) can model charge distribution and predict reactivity toward electrophilic or nucleophilic agents. Experimentally, UV-Vis spectroscopy (e.g., λmax shifts) and cyclic voltammetry (redox potential changes) validate these effects .

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : Confirm substituent positions and phosphine oxide integration. <sup>31</sup>P NMR typically shows a singlet near δ 25–35 ppm for dimethylphosphine oxide .

- FT-IR : Identify P=O stretching (~1150–1250 cm<sup>−1</sup>) and NH2 bending (~1600 cm<sup>−1</sup>) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C8H10FNO2P) .

Advanced Research Questions

Q. How do tautomerization pathways of the dimethylphosphine oxide group impact its reactivity in catalytic or biological applications?

- Methodological Answer : The phosphine oxide group can tautomerize between pentavalent (P=O) and trivalent (P–OH) forms. Computational studies (e.g., Gaussian with CCSD(T)/6-311++G**) calculate energy barriers for tautomerization routes. Route 1 (intramolecular proton transfer) has a higher barrier (~30–40 kcal/mol) compared to Route 2 (dimer-mediated transfer, ~20–25 kcal/mol) . Experimental validation via variable-temperature <sup>31</sup>P NMR or Raman spectroscopy tracks tautomeric populations .

Q. What strategies resolve contradictions between computational predictions and experimental data in analyzing the torsional dynamics of the dimethylphosphine oxide moiety?

- Methodological Answer : Discrepancies often arise from incomplete basis sets or neglected solvent effects in simulations. To address this:

- Refine computational models by including implicit solvation (e.g., PCM for polar solvents) .

- Use combined Raman and far-IR spectroscopy to experimentally map torsional modes (e.g., A’ and A” torsions at 166–190 cm<sup>−1</sup>) and adjust force-field parameters .

- Apply Bayesian statistics to quantify uncertainty in potential energy surface fittings .

Q. How can the hydrogen-bond acceptor capacity of the phosphine oxide group be leveraged to enhance binding selectivity in kinase inhibitors?

- Methodological Answer : The P=O group acts as a hydrogen-bond acceptor, complementing traditional acceptors like carbonyls. In kinase inhibitors (e.g., brigatinib analogs), structure-activity relationship (SAR) studies involve:

- Co-crystallization with target kinases (e.g., ALK) to map binding interactions .

- Isothermal titration calorimetry (ITC) to measure binding affinity changes upon modifying the phosphine oxide moiety .

- Molecular dynamics simulations to assess conformational stability of inhibitor-enzyme complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。